2-(4-Chlorophenyl)azetidine
Overview
Description
2-(4-Chlorophenyl)azetidine is a compound with a number of interesting and potentially useful properties. It is a four-membered heterocycle used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a four-membered nitrogen-containing heterocycle . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines . This provides a highly attractive entry to bond functionalization by N–C bond cleavage .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Cholesterol Inhibition : The compound 3-(4-chlorophenyl) bicyclic azetidin -2-one 3a, closely related to 2-(4-Chlorophenyl)azetidine, was synthesized for its potential biological activity, specifically its ability to inhibit cholesterol in blood. This compound was prepared through a reaction involving 3-(4-chlorophenyl) acetic acid and Schiff’s base in the presence of triethylamine with phosphorusoxychloride (Salman & Magtoof, 2019).
Antioxidant Potential : Azetidines and Schiff bases derived from phenyl urea derivatives have been evaluated for their in-vitro antioxidant activity. This study indicates the potential medicinal and chemical importance of these compounds (Nagavolu et al., 2017).
Chemical Synthesis and Properties
Synthesis of Functionalized Azetidines : A study detailed a flexible and stereoselective method for synthesizing azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Azetidines, including derivatives like this compound, are noted for their presence in natural products and biological importance (Ye, He, & Zhang, 2011).
Ring Expansion Studies : Research on 2-(1-Hydroxyalkyl)azetidines, related to this compound, focused on their reaction with bis(trichloromethyl) carbonate (BTC), leading to the formation of 4-(2-chloroethyl)oxazolidinones. This study explored the scope and efficiency of this rearrangement (Couty, Drouillat, & Lemée, 2011).
Synthesis of Piperidines via Azetidines : Another study investigated the reactivity of 2-(2-mesyloxyethyl)azetidines in the stereoselective preparation of various 4-acetoxy-, 4-hydroxy-, 4-bromo-, and 4-formyloxypiperidines. This research highlights the versatility of azetidine derivatives in synthesizing complex azaheterocycles (Mollet et al., 2011).
- peptidomimetic and nucleic acid chemistry. Azetidines are also significant in catalytic processes like Henry, Suzuki, Sonogashira, and Michael additions, and are excellent candidates for ring-opening and expansion reactions. This comprehensive review suggests the broad potential of azetidines, including this compound, in various scientific applications (Mehra et al., 2017).
Novel Reactions and Transformations
Ring Transformation to Pyrrolidines and Piperidines : Research involving the reduction of 4-(haloalkyl)azetidin-2-ones to produce new 2-(haloalkyl)azetidines demonstrated their usefulness in synthesizing stereospecifically defined five- and six-membered azaheterocycles, including pyrrolidines and piperidines (Van Brabandt, Van Landeghem, & Kimpe, 2006).
Stereocontrol in Cycloaddition Reactions : A study described the synthesis of chiral azetidin-2-one derivatives through the Staudinger cycloaddition reaction of Schiff base of benzaldehyde with chlorine substitution. This work highlights the stereochemical aspects in the synthesis of azetidine derivatives (Chuan-min, Ling-chun, & Peng-li, 2010).
Synthesis of Azetidine-Based Antimicrobial Agents : The synthesis of 4-Oxo-thiazolidines and 2-Oxo-azetidines as potential antibacterial agents was explored, highlighting the antimicrobial potential of azetidine derivatives (Desai et al., 2008).
Carbon Dioxide Insertion in Azetidine Reactions : An unusual carbon dioxide insertion was reported in the reaction of trans-2,4-disubstituted azetidine with certain reagents, illustrating an interesting reaction process related to carbon dioxide fixation without a metal catalyst (Shi et al., 2000).
Mechanism of Action
While the specific mechanism of action for 2-(4-Chlorophenyl)azetidine is not mentioned in the search results, it’s worth noting that similar compounds, such as Chlorpheniramine, work by binding to the histamine H1 receptor, blocking the action of endogenous histamine, and subsequently leading to temporary relief of the negative symptoms brought on by histamine .
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Future directions in the field include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Properties
IUPAC Name |
2-(4-chlorophenyl)azetidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACHRNVIRUJODJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310012 | |
Record name | 2-(4-Chlorophenyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
566197-98-6 | |
Record name | 2-(4-Chlorophenyl)azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=566197-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenyl)azetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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